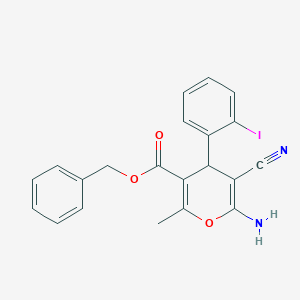
benzyl 6-amino-5-cyano-4-(2-iodophenyl)-2-methyl-4H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 6-amino-5-cyano-4-(2-iodophenyl)-2-methyl-4H-pyran-3-carboxylate is a complex organic compound belonging to the class of pyran derivatives This compound is characterized by the presence of multiple functional groups, including an amino group, a cyano group, an iodophenyl group, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 6-amino-5-cyano-4-(2-iodophenyl)-2-methyl-4H-pyran-3-carboxylate typically involves multi-component reactions. One common method is the one-pot, four-component reaction, which includes the use of aldehydes, malononitrile, and other reagents in the presence of a catalyst. The reaction is often carried out in water or other green solvents to minimize environmental impact .
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, the choice of solvents and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-amino-5-cyano-4-(2-iodophenyl)-2-methyl-4H-pyran-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygen-containing derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Benzyl 6-amino-5-cyano-4-(2-iodophenyl)-2-methyl-4H-pyran-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl 6-amino-5-cyano-4-(2-iodophenyl)-2-methyl-4H-pyran-3-carboxylate involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of multiple functional groups allows for diverse interactions with biomolecules, contributing to its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(2-iodophenyl)-4H-pyran-3-carboxylate
- Methyl 6-amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates
Uniqueness
Benzyl 6-amino-5-cyano-4-(2-iodophenyl)-2-methyl-4H-pyran-3-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. The presence of the iodophenyl group, in particular, differentiates it from other similar compounds and may contribute to its unique properties and applications.
Properties
Molecular Formula |
C21H17IN2O3 |
|---|---|
Molecular Weight |
472.3 g/mol |
IUPAC Name |
benzyl 6-amino-5-cyano-4-(2-iodophenyl)-2-methyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C21H17IN2O3/c1-13-18(21(25)26-12-14-7-3-2-4-8-14)19(16(11-23)20(24)27-13)15-9-5-6-10-17(15)22/h2-10,19H,12,24H2,1H3 |
InChI Key |
QGEGKWKJUACDAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2I)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















